2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol
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Overview
Description
2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol is a complex organic compound with the molecular formula C26H49NO5 and a molecular weight of 455.7 g/mol. This compound is characterized by the presence of an oxazole ring, a hepta-8-decenyl chain, and two methyleneoxyethanol groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol involves multiple steps. The starting materials typically include hepta-8-decenyl alcohol and oxazole derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hepta-8-decenyl Chain: This is achieved through a series of substitution reactions, often facilitated by catalysts.
Introduction of Methyleneoxyethanol Groups: This step involves the reaction of the intermediate compound with ethylene glycol derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol exerts its effects involves interaction with specific molecular targets. The oxazole ring and hepta-8-decenyl chain play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol
- 2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bispropanol
- 2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisbutanol
Uniqueness
2,2’-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93841-71-5 |
---|---|
Molecular Formula |
C26H49NO5 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-[[2-[(E)-heptadec-8-enyl]-4-(2-hydroxyethoxymethyl)-5H-1,3-oxazol-4-yl]methoxy]ethanol |
InChI |
InChI=1S/C26H49NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-27-26(24-32-25,22-30-20-18-28)23-31-21-19-29/h9-10,28-29H,2-8,11-24H2,1H3/b10-9+ |
InChI Key |
QZNFJCGYGKUKTK-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(COCCO)COCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(COCCO)COCCO |
Origin of Product |
United States |
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